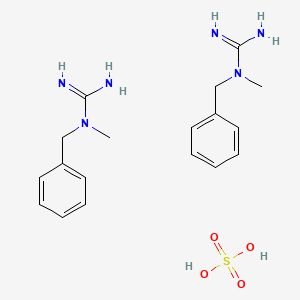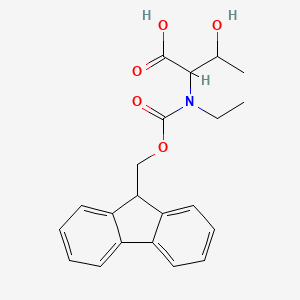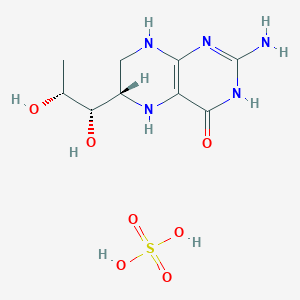
1-benzyl-1-methylguanidine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications. This compound is characterized by the presence of a guanidine group, which is a functional group with the formula HNC(NH2)2. The sulfate (2:1) indicates that two molecules of the guanidine compound are associated with one molecule of sulfate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) typically involves the reaction of n-methyl-n-(phenylmethyl)guanidine with sulfuric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
[ \text{n-methyl-n-(phenylmethyl)guanidine} + \text{H}_2\text{SO}_4 \rightarrow \text{Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1)} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The guanidine group can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.
Wissenschaftliche Forschungsanwendungen
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine, n-methyl-n-(1-methylethyl)-: This compound has a similar guanidine structure but with different substituents.
Guanidine, n-methyl-n’-(1-methylethyl)-: Another similar compound with variations in the substituent groups.
Uniqueness
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) is unique due to its specific substituent groups and the presence of the sulfate counterion. These structural features contribute to its distinct chemical properties and reactivity compared to other guanidine derivatives.
Eigenschaften
CAS-Nummer |
2551-64-6 |
|---|---|
Molekularformel |
C18H28N6O4S |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
1-benzyl-1-methylguanidine;sulfuric acid |
InChI |
InChI=1S/2C9H13N3.H2O4S/c2*1-12(9(10)11)7-8-5-3-2-4-6-8;1-5(2,3)4/h2*2-6H,7H2,1H3,(H3,10,11);(H2,1,2,3,4) |
InChI-Schlüssel |
VQXJIGDGWSAHSB-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=N)N.CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=N)N.CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)

![3-[(E)-(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxy-2,4-dimethylbenzoic acid](/img/structure/B1498620.png)









